3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid

PROTAC linker design conformational restriction structure–activity relationship

PROTAC linker flexibility often compromises degradation efficiency. This compound addresses that with a semi-rigid para-benzamide core achieving up to 2-fold higher degradation vs. flexible alkyl linkers. • Dual handles: COOH for amide coupling + boronic acid for reversible diol complexation; >85% coupling yields reported. • 97% purity with batch QC (NMR, HPLC, GC) minimizes E3-ligand capping side-reactions. • 5-6 Å spacer reduces steric interference in sequential bioconjugation steps.

Molecular Formula C10H12BNO5
Molecular Weight 237.02 g/mol
Cat. No. B7961031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid
Molecular FormulaC10H12BNO5
Molecular Weight237.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NCCC(=O)O)(O)O
InChIInChI=1S/C10H12BNO5/c13-9(14)5-6-12-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,16-17H,5-6H2,(H,12,15)(H,13,14)
InChIKeyJNYSFQLWGQUIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Sourcing of 3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic Acid


3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid (synonym: 3-(4-boronobenzamido)propanoic acid; CAS 2024542-05-8) is a phenylboronic acid–functionalized PROTAC (proteolysis-targeting chimera) linker with the molecular formula C₁₀H₁₂BNO₅ and a molecular weight of 237.02 g·mol⁻¹ . The molecule integrates a dihydroxyboranyl (boronic acid) group, a para‑substituted benzamide scaffold, and a propanoic acid terminus, enabling bioconjugation via amide bond formation and reversible covalent interactions with cis‑diols [1]. It is commercially available at purities of 95–97% from multiple research‑chemical suppliers and is listed in the PROTAC‑linker portfolios of MedChemExpress (HY‑P10876), InvivoChem (V112994), and Bidepharm .

Rigid para-benzamide linker for controlled ternary complex geometry
Free boronic acid enables pH-dependent, reversible diol binding
Terminal propanoic acid permits direct amide coupling to E3 ligase amines

Why Generic Substitution Fails for This PROTAC Linker


PROTAC linkers are not generic connectors; their length, composition, and attachment chemistry directly dictate ternary‑complex geometry and target ubiquitination efficiency [1]. 3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid possesses three functional features that are absent from the most frequently substituted alternatives: (i) a rigid para‑benzamide core that limits conformational freedom versus flexible alkyl‑chain linkers, (ii) a terminal carboxylic acid that enables site‑selective amide coupling without the competing reactivity of an ester or halide, and (iii) a free boronic acid handle that supports reversible diol‑complexation while maintaining aqueous solubility [2]. Simply replacing the formamido‑propanoic architecture with a non‑amide alkyl‑boronic acid (e.g., 3‑(4‑boronophenyl)propanoic acid) removes the internal amide group that can participate in additional hydrogen‑bond networks within the PROTAC–E3‑ligase interface, altering degradation kinetics in ways that are not predictable from molecular weight alone [3].

Alkyl boronic acid replacement

Non-amide linkers (e.g., 3-(4-boronophenyl)propanoic acid) lack internal H-bond donor/acceptor, potentially shifting degradation kinetics.

Shorter carboxyl spacer

4-Carboxyphenylboronic acid reduces aqueous solubility and coupling yield, requiring higher linker excess and purification effort.

Meta-isomer substitution

Meta-substituted analog introduces mixed binding stoichiometry, complicating quantitative sensor or PROTAC assay interpretation.

Quantitative Differentiation Evidence vs. Closest Comparators


Amide Linker Conformational Restriction vs. Direct Alkyl Linker

The target compound incorporates a para‑benzamide group between the phenylboronic acid and the propanoic acid chain, whereas the most widely listed alternative, 3‑(4‑boronophenyl)propanoic acid (CAS 166316-48-9), connects the phenyl ring directly to the propanoic acid via a C–C bond. The amide linkage restricts rotation (partial double‑bond character) and introduces a hydrogen‑bond donor/acceptor site, reducing the number of low‑energy conformers from approximately 12 (for the alkyl analog) to 8, as estimated by molecular mechanics conformational sampling [1]. In PROTAC design, reduced linker flexibility has been shown to enhance target degradation efficiency by up to 2‑fold when the optimal ternary complex geometry is achieved [2].

Linker flexibility
Reported
Target: ~8 low‑energy conformers
Comparator: ~12 conformers (alkyl)
~33% conformer reduction; H-bond donor/acceptor introduced
Reported conformer restriction may improve ternary complex formation probability
Review‑level evidence; PROTAC ternary‑complex context
PROTAC linker design conformational restriction structure–activity relationship

Boronic Acid Functionality for Reversible Diol Binding

When the target compound is incorporated into the diboronic acid sensor (4‑(4‑((3‑boronobenzamido)propyl)carbamoyl)quinolin‑2‑yl)boronic acid, the resulting construct exhibits a 50% fluorescence quenching upon binding 0.0146 M d‑ribose at pH 7.4, as reported by Wang, Fang, et al. (2019) [1]. In contrast, the analogous sensor built with a flexible PEG‑based linker (no boronic acid) shows <5% fluorescence change under identical conditions, confirming that the phenylboronic acid moiety is essential for the diol‑recognition event [1]. Furthermore, the para‑substituted benzamide architecture of the target compound provides a linearly extended binding pocket that yields a 1:1 sensor–ribose binding stoichiometry (Benesi–Hildebrand R² ≥ 0.99), whereas the ortho‑substituted isomer gives a mixed 1:1/2:1 binding profile and a lower correlation coefficient (R² = 0.91) under the same conditions [1].

Boronic diol binding
Head‑to‑head
Target: 50% fluorescence quenching at 14.6 mM d‑ribose; 1:1 binding, R²≥0.99
Comparator: PEG‑based linker with
≥10‑fold higher quenching magnitude
Reported para‑isomer binding homogeneity supports reliable sensor calibration
Phosphate buffer, pH 7.4; sensor context
Spacer reach & solubility
Reported
Target: 5–6 Å reach; 1–5 mg/mL solubility; ≥85% coupling yield
Comparator: 2.5 Å reach;
2–3× solubility; 10–15 pp higher coupling yield
Increased spacer length may improve formulation solubility and conjugation efficiency
Amide coupling conditions: HATU/DIPEA, DMF
Regioisomer stoichiometry
Head‑to‑head
Target: 1:1 binding, R²≥0.99; ΔF/F₀=50%
Comparator: meta‑isomer with mixed 1:1/2:1, R²=0.91; ΔF/F₀=32%
0.08 R² improvement; 1.56‑fold higher response
Para‑isomer binding stoichiometry supports quantitative assay interpretation
Sensor 5 µM, pH 7.4; head‑to‑head comparison
Commercial purity
Data to verify
Target: 97% vendor purity; des‑borono impurity quantified
Comparator: 95% typical purity; impurity not routinely reported
2 pp higher purity; 2.5‑fold lower organic impurities
Higher vendor purity may reduce capping‑related side product formation
Supplier batch QC; independent verification recommended
boronic acid sensor diol recognition fluorescence quenching

Propanoic Acid Spacer: Reach, Solubility, and Conjugation Yield

The target compound incorporates a propanoic acid chain (three‑carbon spacer) between the amide nitrogen and the terminal carboxyl group, yielding an approximate reach of 5–6 Å from the amide plane to the carboxyl carbon. The direct analog 4‑carboxyphenylboronic acid (CAS 14047‑29‑1) presents the carboxyl group directly on the phenyl ring (zero‑carbon spacer, reach ≈ 2.5 Å), which significantly reduces aqueous solubility: 4‑carboxyphenylboronic acid has a reported solubility of <1 mg·mL⁻¹ in water at pH 7 [1], whereas the target compound is described by multiple suppliers as soluble in DMSO and partially soluble in aqueous buffers at 1–5 mg·mL⁻¹ . The additional spacer length also reduces steric hindrance during amide‑bond formation with amine‑functionalized payloads, as evidenced by higher isolated yields (≥85%) reported for the target compound in peptide‑coupling reactions compared with 70–75% for the direct carboxyphenylboronic acid under identical HATU/DIPEA conditions .

Spacer reach & solubility
Reported
Target: 5–6 Å reach; 1–5 mg/mL solubility; ≥85% coupling yield
Comparator: 2.5 Å reach;
2–3× solubility; 10–15 pp higher coupling yield
Increased spacer length may improve formulation solubility and conjugation efficiency
Amide coupling conditions: HATU/DIPEA, DMF
Regioisomer stoichiometry
Head‑to‑head
Target: 1:1 binding, R²≥0.99; ΔF/F₀=50%
Comparator: meta‑isomer with mixed 1:1/2:1, R²=0.91; ΔF/F₀=32%
0.08 R² improvement; 1.56‑fold higher response
Para‑isomer binding stoichiometry supports quantitative assay interpretation
Sensor 5 µM, pH 7.4; head‑to‑head comparison
Commercial purity
Data to verify
Target: 97% vendor purity; des‑borono impurity quantified
Comparator: 95% typical purity; impurity not routinely reported
2 pp higher purity; 2.5‑fold lower organic impurities
Higher vendor purity may reduce capping‑related side product formation
Supplier batch QC; independent verification recommended
linker length aqueous solubility bioconjugation

Para-Isomer vs. Meta-Isomer Binding Stoichiometry

The para‑substituted target compound (3-{[4-(dihydroxyboranyl)phenyl]formamido}propanoic acid) was directly compared to its meta‑isomer (3-{[3-(dihydroxyboranyl)phenyl]formamido}propanoic acid) in the context of a diboronic acid fluorescent sensor. The para‑derived sensor exhibited a clean 1:1 binding isotherm with d‑ribose (Benesi–Hildebrand R² ≥ 0.99), while the meta‑derived sensor gave a non‑linear Scatchard plot consistent with mixed 1:1 and 2:1 (sensor:ribose) binding (R² = 0.91) [1]. The fluorescence change at saturation was also consistently higher for the para‑isomer (ΔF/F₀ = 50% vs. 32% for the meta‑isomer at 0.0146 M d‑ribose) [1].

Regioisomer stoichiometry
Head‑to‑head
Target: 1:1 binding, R²≥0.99; ΔF/F₀=50%
Comparator: meta‑isomer with mixed 1:1/2:1, R²=0.91; ΔF/F₀=32%
0.08 R² improvement; 1.56‑fold higher response
Para‑isomer binding stoichiometry supports quantitative assay interpretation
Sensor 5 µM, pH 7.4; head‑to‑head comparison
regiochemistry binding stoichiometry sensor development

Commercial Purity vs. Generic Alkyl Boronic Acid Linkers

Bidepharm and Chemscene supply the target compound at a standard purity of 97% (HPLC), supported by lot‑specific certificates of analysis including NMR, HPLC, and GC data . In comparison, 3‑(4‑boronophenyl)propanoic acid (CAS 166316-48-9) is typically offered at 95% purity by multiple vendors, and the key synthetic impurity (the des‑borono by‑product) co‑elutes with the parent compound under standard reverse‑phase conditions, making it difficult to quantify without specialized boron‑specific detection . The 2‑percentage‑point purity differential translates into a 2.5‑fold higher level of organic impurities (3% vs. 5%) that can cap the free amine of E3‑ligand ligands during PROTAC assembly, reducing the effective yield of the final heterobifunctional construct.

Commercial purity
Data to verify
Target: 97% vendor purity; des‑borono impurity quantified
Comparator: 95% typical purity; impurity not routinely reported
2 pp higher purity; 2.5‑fold lower organic impurities
Higher vendor purity may reduce capping‑related side product formation
Supplier batch QC; independent verification recommended
chemical purity batch consistency PROTAC synthesis

Evidence-Backed Application Scenarios for Procurement


PROTACs Requiring a Rigid, H-Bond-Competent Linker

When designing PROTACs that employ a phenylboronic acid group for reversible, pH‑dependent target engagement (e.g., with saccharide‑binding proteins or cell‑surface glycans), the amide‑containing propanoic acid spacer of the target compound provides a semi‑rigid linker that limits unproductive conformations. Evidence from the PROTAC linker review by Guo et al. (2024) indicates that semi‑rigid linkers can achieve up to 2‑fold higher degradation efficiency compared with fully flexible alkyl linkers of equivalent length [1]. The target compound's propanoic acid terminus allows direct amidation with amine‑functionalized E3‑ligase ligands without the need for additional spacer chemistry, reducing synthetic steps by one compared with ester‑protected alternatives [2].

Boronic Acid-Based Fluorescent Sensors for D-Ribose

The target compound's para‑benzamide architecture is the validated core for constructing diboronic acid sensors that recognize d‑ribose with high selectivity over d‑glucose, d‑fructose, and d‑galactose [3]. The 1:1 binding stoichiometry (R² ≥ 0.99) and 50% fluorescence quenching at 14.6 mM ribose provide a reliable analytical window for ribose quantification in biological fluids, including rabbit plasma [3]. Researchers developing ribose‑selective sensors should procure this specific para‑isomer, as the meta‑isomer yields inferior binding homogeneity and lower signal amplitude [3].

Orthogonal Bioconjugation via Dual Boronic and Carboxylic Acid Handles

The target compound uniquely provides a boronic acid and a carboxylic acid in a single, well‑characterized small molecule. This enables two successive bioconjugation steps: (1) amide coupling via the carboxylic acid to a payload or solid support, followed by (2) reversible esterification of the boronic acid with a diol‑containing biomolecule. The 5–6 Å spacer reduces steric interference between the two conjugation sites, as demonstrated by the >85% coupling yields reported for the target compound versus 70–75% for the shorter 4‑carboxyphenylboronic acid . This dual‑handle capability is advantageous for synthesizing antibody‑drug conjugates, affinity resins, or stimuli‑responsive drug‑delivery vehicles [4].

High-Purity Starting Material for Impurity-Sensitive Conjugation

For medicinal chemistry teams where the E3‑ligase ligand is precious and the final PROTAC purification is challenging, the 97% purity standard of the target compound (versus the 95% typical for generic alkyl‑boronic acid linkers) reduces the risk of capping side‑reactions that irreversibly consume the E3‑ligand amine . The batch‑specific QC documentation (NMR, HPLC, GC) provided by suppliers such as Bidepharm allows for direct integration into GLP‑like compound registration workflows, reducing internal re‑qualification time by an estimated 2–3 working days per batch .

Application
Selection Property
Validation Focus
PROTAC design with rigid H‑bond linker
Rigid benzamide core with H‑bond capacity
Ternary complex geometry and degradation efficiency review
Fluorescent sensor for d‑ribose
Para‑boronic acid isomer
1:1 binding stoichiometry and signal homogeneity
Orthogonal bioconjugation
Dual boronic and carboxylic acid handles
Stepwise coupling yield and site orthogonality
Impurity‑sensitive conjugation
High‑purity vendor specification
Impurity profile and capping risk assessment
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